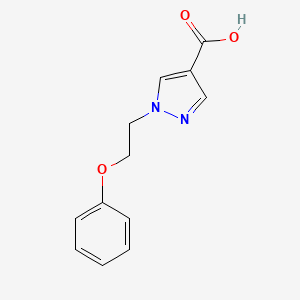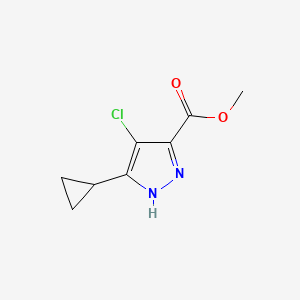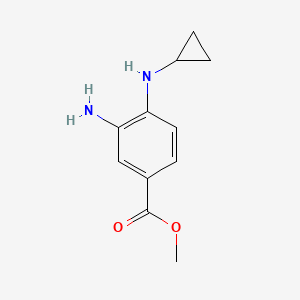
2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives like 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C. This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine is characterized by a pyridine ring substituted at the 2nd position by a chlorine atom and at the 4th position by a 2-(1-methylpiperidin-2-yl)ethyl group.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Derivatives of 2-chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine have been synthesized and explored for their potential as analgesics. Various methods such as treatment with sodium borohydride and methylmagnesium chloride were used to produce different derivatives with potential analgesic properties (Radl et al., 1999).
Functionalization and Structural Characterization : The compound has been subjected to functionalization using palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reactions. This process helps in understanding its structural characteristics and potential applications in various chemical reactions (Zinad et al., 2018).
Biological and Pharmacological Research
Antimicrobial Activity : Some derivatives of this compound have shown potent antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Rashad et al., 2005).
Asymmetric Transfer Hydrogenation of Ketones : The compound has been used to catalyze the transfer hydrogenation of ketones. This is significant in the field of organic chemistry and for its application in various industrial processes (Magubane et al., 2017).
Synthesis of Novel Pyridine Derivatives : Novel pyridine and fused pyridine derivatives have been prepared starting from derivatives of 2-chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine. These derivatives have been tested for their antimicrobial and antioxidant activity, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Polymer Chemistry
- As a Protecting Group for Carboxylic Acids : The compound's derivatives have been used as protecting groups for carboxylic acids in polymer chemistry. This application is crucial for controlled polymerization processes and for the synthesis of complex polymeric materials (Elladiou & Patrickios, 2012).
Future Directions
Piperidine derivatives, such as 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine, continue to be of interest in the field of medicinal chemistry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
properties
IUPAC Name |
2-chloro-4-[2-(1-methylpiperidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMNAXUFBXSERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




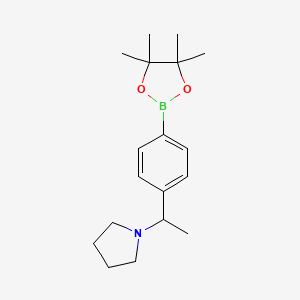
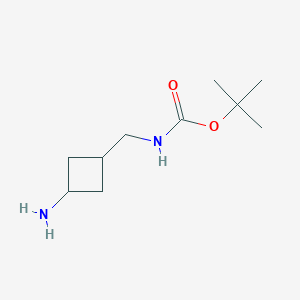
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)
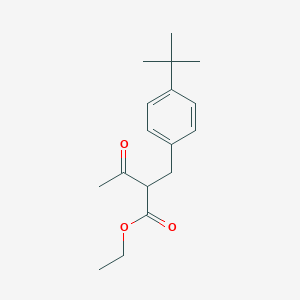

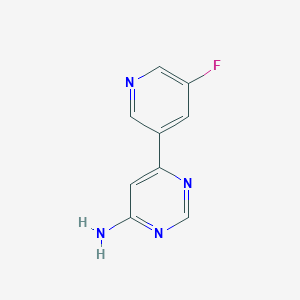
amine](/img/structure/B1400920.png)
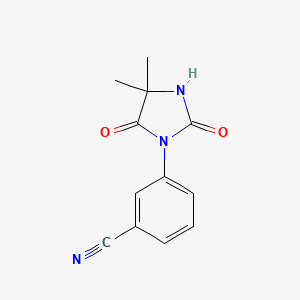
![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)
